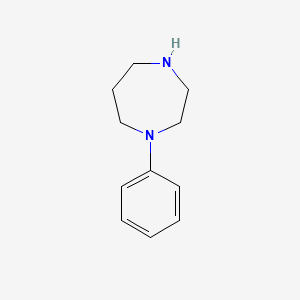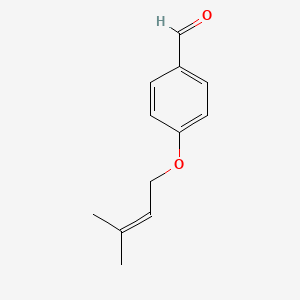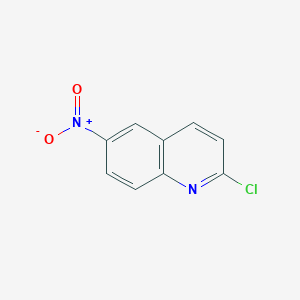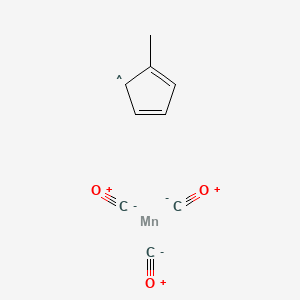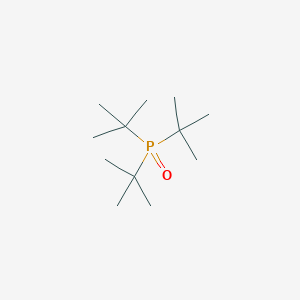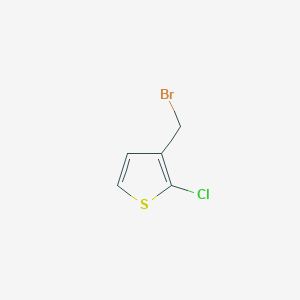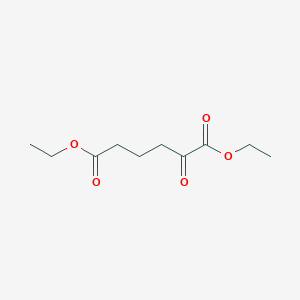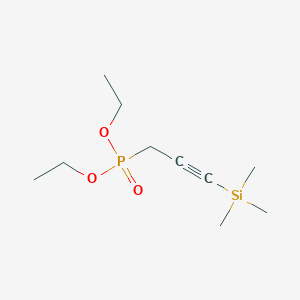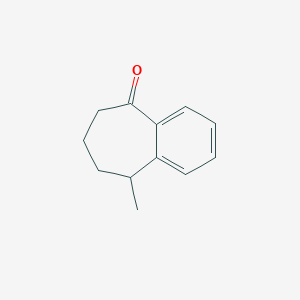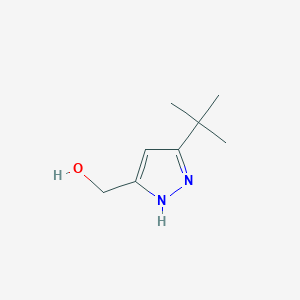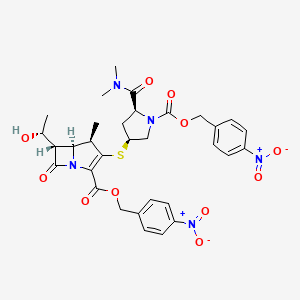
Protected meropenem
Übersicht
Beschreibung
Protected meropenem is a derivative of meropenem, a broad-spectrum carbapenem antibiotic . It is used in the synthesis of meropenem . Meropenem is active against Gram-positive and Gram-negative bacteria and works by killing the bacteria or preventing their growth .
Synthesis Analysis
The synthesis of meropenem involves connecting the parent ring (1R, 5R, 6S)-2- (diphenyloxyphosphoryloxy)-6- [ ®-1-hydroxyethyl]-1-methylcarbapenem-2-ene-3-carboxylic acid p -nitrobenzyl ester with the side chain of meropenem to obtain protected meropenem . The protective group is then removed under catalytic hydrogenation over a palladium/activated carbon (Pd/AC) catalyst to obtain meropenem .Physical And Chemical Properties Analysis
Meropenem is a broad-spectrum β-lactam antibiotic that penetrates most body fluids and tissues rapidly after intravenous administration . Meropenem undergoes primarily renal elimination; therefore, dosage adjustment is required for patients with renal impairment .Wissenschaftliche Forschungsanwendungen
Antibacterial Spectrum and Efficacy
Meropenem is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of bacteria. Its efficacy extends to both aerobic and anaerobic pathogens, including Gram-negative, Gram-positive, and extended-spectrum beta-lactamase-producing bacteria. This makes it highly effective in treating various serious bacterial infections (Edwards, 1995).
Use in Pediatric and Neonatal Infections
Meropenem has shown to be an effective and safe treatment option for infants and children with serious infections, such as urinary tract infections, pneumonia, sepsis, intra-abdominal infections, and bacterial meningitis. Its pharmacokinetic profile allows for parenteral administration every 8 hours, facilitating its use in pediatric care (Arrieta, 1997).
Treatment of Nosocomial Pneumonia
Meropenem has shown efficacy as initial empirical therapy for nosocomial pneumonia. Its activity against beta-lactamase-producing bacteria makes it a valuable option in hospital settings, where resistant strains are prevalent (Mohr, 2008).
Pharmacokinetics in Various Conditions
Studies have focused on understanding the pharmacokinetics of meropenem in different patient populations, including those with renal failure and those undergoing renal replacement therapy. This research is crucial for optimizing dosing strategies in varied clinical scenarios (Thalhammer & Hörl, 2000).
Role in Treating Drug-Resistant Infections
Meropenem is used in treating infections caused by drug-resistant bacteria. For instance, it has been effective against Klebsiella pneumoniae carbapenemase-producing K. pneumoniae strains resistant to other antibiotics (Shields et al., 2017).
Meropenem in Combination Therapies
Research has also explored the use of meropenem in combination therapies, especially for treating complicated infections where multiple pathogens are involved. This includes its use in combination with other antibiotics for synergistic effects (Fish, 2006).
Recent Advances in Protected Meropenem Research
Stability and Administration Methods
Stability During Prolonged Infusion : A study focused on the stability of meropenem after reconstitution for administration by prolonged infusion. It was found that meropenem concentrations dropped below the recommended 90% at 7.4 hours at 22°C and 5.7 hours at 33°C, suggesting that continuous infusion over 24 hours may not be feasible (Fawaz et al., 2018).
Pharmacokinetics in ECMO Treatment : A study described meropenem pharmacokinetics in plasma and subcutaneous adipose tissue in patients receiving extracorporeal membrane oxygenation (ECMO) treatment. The study developed a population pharmacokinetic model to simulate alternative dosing regimens and modes of administration (Hanberg et al., 2018).
Novel Drug Delivery Systems for Oral Administration : Research has been conducted on the development of oral drug delivery systems for meropenem. A study demonstrated a system that confines meropenem into mesoporous silica nanoparticles using a novel liquid carbon dioxide method, enabling site-specific delivery in the small intestine and improving cellular uptake (Raza et al., 2021).
Novel Formulations and Applications
Chitosan Nanoparticles for Enhanced Efficacy : A study explored meropenem-loaded chitosan nanoparticles, which demonstrated higher antibacterial activities and improved survival and bacterial clearance in a septic rat model compared to free drug (Abdelkader et al., 2017).
Population Pharmacokinetics in Specific Patient Groups : Research on population pharmacokinetics of meropenem in morbidly obese patients after laparoscopic intraperitoneal surgery was conducted. The study found that clearance and volume of distribution were influenced by body weight, providing insights into dose optimization in this patient group (Wittau et al., 2015).
Electrochemical Sensor for Therapeutic Monitoring : A study developed an electrochemical sensor for meropenem therapeutic monitoring in human plasma. The sensor is based on carbon nanotubes modified basal pyrolytic graphite electrode, showing potential for future point-of-care devices to monitor meropenem level in patients' plasma (Hegazy et al., 2022).
Safety And Hazards
Zukünftige Richtungen
The introduction of new technologies for small-molecule synthesis has opened up new landscapes in process chemistry . The optimization of the residence time and the number of cycles allowed the development of a novel protocol that halves the reaction time compared to batch production while maintaining the same product quality . The increase in productivity using this semi-continuous flow technique compensates for the slightly lower yield obtained in batch mode .
Eigenschaften
IUPAC Name |
(4-nitrophenyl)methyl (4R,5S,6S)-3-[(3S,5S)-5-(dimethylcarbamoyl)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N5O11S/c1-17-26-25(18(2)38)30(40)35(26)27(31(41)47-15-19-5-9-21(10-6-19)36(43)44)28(17)49-23-13-24(29(39)33(3)4)34(14-23)32(42)48-16-20-7-11-22(12-8-20)37(45)46/h5-12,17-18,23-26,38H,13-16H2,1-4H3/t17-,18-,23+,24+,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGGEFUAFDAJJT-ALUDVLAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](N(C3)C(=O)OCC4=CC=C(C=C4)[N+](=O)[O-])C(=O)N(C)C)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O11S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Protected meropenem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1aR,2S,3aR,7aR,7bR)-2-Methoxy-6-phenylhexahydrooxireno[2',3':4,5]pyrano[3,2-d][1,3]dioxine](/img/structure/B1366712.png)
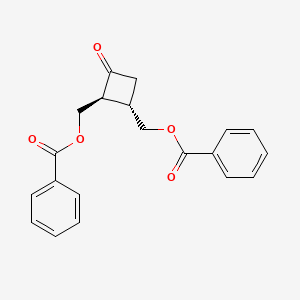
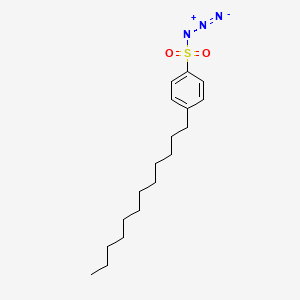
![4-Chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1366718.png)
